molecular formula C11H19NO3 B1400700 Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester CAS No. 1178366-59-0

Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester

Cat. No. B1400700
CAS RN: 1178366-59-0
M. Wt: 213.27 g/mol
InChI Key: UTTMMRYWCPTJEO-UHFFFAOYSA-N
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Description

“Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester” is a type of ester. Esters are neutral compounds that are formed from carboxylic acids . They are often responsible for the characteristic fragrances of fruits and flowers .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols . This process is known as esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .


Molecular Structure Analysis

Esters have a general structure where a carbon-to-oxygen double bond is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters undergo a reaction known as hydrolysis, which is “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . Basic hydrolysis, also known as saponification, results in a carboxylate salt and an alcohol .

Scientific Research Applications

Environmental and Health Monitoring

Research has revealed the potential of similar compounds in monitoring environmental exposure and health impacts. The plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) has been studied for its environmental exposure in U.S. adults, highlighting the measurement of its oxidative metabolites in urine as potential biomarkers for DINCH exposure assessment (Silva et al., 2013).

Pest Management and Agriculture

Esters similar to the compound have shown applications in agriculture, particularly in pest management. Research on microlepidopterans showed that certain blends, including acetic acid, could enhance the capture of pests, indicating potential use in pest monitoring or control strategies (Jósvai et al., 2016).

Biochemical Research and Biotechnological Applications

The study of fatty acid ethyl esters, including those formed by acetic acid, has been pivotal in understanding alcohol metabolism and its long-term markers, providing crucial insights into the biochemical pathways and potential clinical applications (Auwärter et al., 2001). Moreover, the understanding of ester formation by microorganisms, such as yeast, has been fundamental in biotechnological applications, particularly in flavor and fragrance production (Tabachnick & Joslyn, 1953).

Mechanism of Action

properties

IUPAC Name

ethyl 2-(cyclohexylmethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTMMRYWCPTJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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